The synthesis of (R)-(+)-Bupivacaine Hydrochloride involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
(R)-(+)-Bupivacaine Hydrochloride features a complex molecular structure that includes:
The three-dimensional structure can be represented using various chemical notation systems:
(R)-(+)-Bupivacaine Hydrochloride participates in several chemical reactions:
The mechanism of action of (R)-(+)-Bupivacaine Hydrochloride is centered around its interaction with sodium channels:
Key physical and chemical properties include:
(R)-(+)-Bupivacaine Hydrochloride has several significant applications in clinical practice:
(R)-(+)-Bupivacaine hydrochloride is the dextrorotatory enantiomer of the long-acting amino-amide local anesthetic bupivacaine. Its systematic IUPAC name is (R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride. The compound has a molecular formula of C₁₈H₂₈N₂O·HCl and a molecular weight of 324.89 g/mol [2] [5]. Structurally, it consists of:
The hydrochloride salt form enhances water solubility, critical for injectable formulations. Crystallographic studies confirm a piperidine ring in the chair conformation, with the R-configuration at C2 dictating stereoselective interactions [1] [6].
Table 1: Molecular Identifiers of (R)-(+)-Bupivacaine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 27262-46-0 |
Molecular Formula | C₁₈H₂₉ClN₂O |
IUPAC Name | (R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride |
Synonyms | (+)-Bupivacaine HCl; Dextrobupivacaine |
SMILES Notation | CC(C=CC=C1C)=C1NC([C@@H]2N(CCCC2)CCCC)=O.Cl |
The chiral center at C2 of the piperidine ring generates two enantiomers:
The absolute configuration determines pharmacological behavior. The R-enantiomer exhibits:
Stereoselective metabolism occurs via hepatic CYP3A4/1A2, with the R-enantiomer undergoing slower N-dealkylation. No chiral inversion (R⇄S conversion) occurs in vivo, preserving enantiomeric integrity during pharmacological exposure [3].
Table 2: Stereochemical Differentiation of Bupivacaine Enantiomers
Property | (R)-(+)-Bupivacaine | (S)-(−)-Bupivacaine |
---|---|---|
Optical Rotation | +89° (c=2, CH₃OH) | −89° (c=2, CH₃OH) |
Relative Lipophilicity | 346 (Octanol/water partition) | 115 (Octanol/water partition) |
Protein Binding | 95% | 94% |
Sodium Channel Blockade | Non-selective | Neuronal-selective |
LD₅₀ (Mouse IV) | 0.8 mg/kg | 1.6 mg/kg |
Solubility Profile
(R)-(+)-Bupivacaine hydrochloride is freely soluble in water (>100 mg/mL) and methanol, sparingly soluble in ethanol, and practically insoluble in chloroform or diethyl ether. Its aqueous solubility is pH-dependent due to the tertiary amine (pKa = 8.1):
Stability and Degradation
The compound is stable under standard storage (ambient temperature, protected from light). Key degradation pathways include:
Degradation impurities are monitored via chiral HPLC and LC-MS methods, with identification thresholds set at 0.1% per ICH guidelines [6].
Ionization Constants
Table 3: Physicochemical Parameters of (R)-(+)-Bupivacaine Hydrochloride
Parameter | Value | Method/Conditions |
---|---|---|
pKa | 8.1 | Potentiometric titration |
log P (Octanol/water) | 3.46 (base) | Shake-flask method (25°C) |
Melting Point | 107–108°C (base) | Capillary method |
Water Solubility | >100 mg/mL (salt) | 25°C, pH 4.5 |
Oxidation Products | N-oxide isomers (m/z 305 [M+H]⁺) | LC-MS/MS under forced oxidation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1